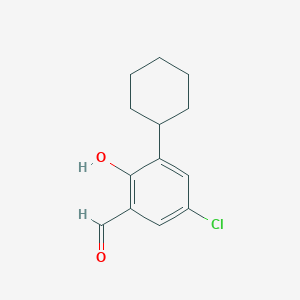
3-Cyclohexyl-5-chloro-salicylaldehyde
Übersicht
Beschreibung
3-Cyclohexyl-5-chloro-salicylaldehyde is a chemical compound that belongs to the salicylaldehyde family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-chloro-salicylaldehyde typically involves the formylation of the corresponding phenol. Common methods include the Duff reaction, Reimer–Tiemann reaction, or treatment with paraformaldehyde in the presence of magnesium chloride and a base . These reactions are carried out under controlled conditions to ensure the selective formylation at the ortho position.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as condensation of phenol with formaldehyde, followed by oxidation to the aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexyl-5-chloro-salicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form catechol (1,2-dihydroxybenzene) using hydrogen peroxide (Dakin reaction).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, such as etherification with chloroacetic acid followed by cyclization to form benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Chloroacetic acid and bases like potassium carbonate are used for etherification reactions.
Major Products Formed:
Oxidation: Catechol
Substitution: Benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-5-chloro-salicylaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarins and benzofurans.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals with therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-5-chloro-salicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These derivatives can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
5-Chlorosalicylaldehyde: Shares the chloro and aldehyde functional groups but lacks the cyclohexyl moiety.
3-Cyclohexylsalicylaldehyde: Similar structure but without the chloro substituent.
Salicylaldehyde: The parent compound without any substituents.
Uniqueness: 3-Cyclohexyl-5-chloro-salicylaldehyde is unique due to the presence of both cyclohexyl and chloro substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVKQKXVWYEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













